molecular formula C16H13NO B1613950 3'-CYANO-3-PHENYLPROPIOPHENONE CAS No. 898764-08-4

3'-CYANO-3-PHENYLPROPIOPHENONE

Cat. No.: B1613950
CAS No.: 898764-08-4
M. Wt: 235.28 g/mol
InChI Key: IXURKHAXPCDSMF-UHFFFAOYSA-N
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Description

3’-Cyano-3-phenylpropiophenone: is an organic compound with the molecular formula C16H13NO . It is characterized by the presence of a cyano group (-CN) and a phenyl group attached to a propiophenone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-cyano-3-phenylpropiophenone typically involves the reaction of benzaldehyde with cyanoacetic acid in the presence of a base, followed by a Knoevenagel condensation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine or ammonium acetate. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of 3’-cyano-3-phenylpropiophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3’-Cyano-3-phenylpropiophenone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: It can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: 3’-Cyano-3-phenylpropiophenone is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of heterocyclic compounds and other complex molecules.

Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. It may also serve as a precursor for the synthesis of pharmaceutical agents with potential therapeutic applications.

Industry: In the industrial sector, 3’-cyano-3-phenylpropiophenone is utilized in the production of fine chemicals and specialty materials. Its versatility allows for its incorporation into various manufacturing processes .

Mechanism of Action

The mechanism of action of 3’-cyano-3-phenylpropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding or other interactions with active sites, influencing the compound’s biological activity. The phenyl group may contribute to the compound’s overall stability and binding affinity .

Comparison with Similar Compounds

  • 3’-Cyano-3-(3-methoxyphenyl)propiophenone
  • 3’-Cyano-3-(2-methylphenyl)propiophenone
  • 3-(3-chlorophenyl)-3’-cyanopropiophenone

Comparison: 3’-Cyano-3-phenylpropiophenone is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, as well as distinct reactivity profiles in chemical reactions .

Properties

IUPAC Name

3-(3-phenylpropanoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c17-12-14-7-4-8-15(11-14)16(18)10-9-13-5-2-1-3-6-13/h1-8,11H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXURKHAXPCDSMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643969
Record name 3-(3-Phenylpropanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-08-4
Record name 3-(1-Oxo-3-phenylpropyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898764-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Phenylpropanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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